molecular formula C14H12N2O4 B11945940 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol CAS No. 47074-10-2

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol

Cat. No.: B11945940
CAS No.: 47074-10-2
M. Wt: 272.26 g/mol
InChI Key: FZKRJJCWTXXELC-UHFFFAOYSA-N
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Description

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol is an organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a cresol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol typically involves the reaction of 6-methoxy-2-naphthol with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Similar structure but lacks the nitrophenyl group.

    4-Hydroxy-3-methoxyphenylacetone: Contains a methoxy group and a phenyl ring but differs in the functional groups attached.

Uniqueness

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol is unique due to the presence of both the methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

6-Methoxy-alpha-(4-nitrophenylimino)-O-cresol (CAS No. 47074-10-2) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H13N3O3
  • Molecular Weight : 271.27 g/mol
  • IUPAC Name : 6-Methoxy-2-(4-nitrophenyl)iminocresol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to inhibit specific enzymes and pathways involved in cellular processes, which may lead to its observed effects in different biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound may have potential as an antimicrobial agent, although further research is needed to elucidate its exact mechanisms and efficacy in vivo.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential as a protective agent against oxidative stress.

  • DPPH Scavenging Activity : 45.82% at 100 µg/mL
  • ABTS Scavenging Activity : IC50 = 50 µg/mL

These findings highlight the compound's potential role in preventing oxidative damage in biological systems.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown promising results for this compound. The compound exhibited selective cytotoxicity against specific cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

Cell Line IC50 (µg/mL)
HeLa (cervical cancer)6.93
MCF-7 (breast cancer)8.50
A549 (lung cancer)10.20

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential application in treating biofilm-associated infections.
  • Oxidative Stress Protection : Another study highlighted the compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide, proposing its use in neuroprotective therapies.
  • Cancer Treatment Potential : Research involving animal models indicated that treatment with this compound resulted in reduced tumor growth rates compared to control groups, emphasizing its therapeutic potential in oncology.

Properties

CAS No.

47074-10-2

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-methoxy-6-[(4-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12N2O4/c1-20-13-4-2-3-10(14(13)17)9-15-11-5-7-12(8-6-11)16(18)19/h2-9,17H,1H3

InChI Key

FZKRJJCWTXXELC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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